molecular formula C17H15ClN2O2 B4624600 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide

Cat. No.: B4624600
M. Wt: 314.8 g/mol
InChI Key: ANADMKCBMZYVFV-XNTDXEJSSA-N
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Description

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with an enone moiety and a chlorophenyl group, making it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide typically involves the following steps:

    Formation of the Enone Moiety: The enone moiety can be synthesized through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone under basic conditions.

    Amination: The enone intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Coupling with Benzamide: The final step involves coupling the amino-enone intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone moiety to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced enone derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-amino-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
  • N-[(E)-3-amino-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
  • N-[(E)-3-amino-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide

Uniqueness

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-4-2-3-5-14(11)17(22)20-15(16(19)21)10-12-6-8-13(18)9-7-12/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANADMKCBMZYVFV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
Reactant of Route 2
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
Reactant of Route 3
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
Reactant of Route 4
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
Reactant of Route 5
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
Reactant of Route 6
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide

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